Product packaging for alphavbeta5 integrin-IN-1(Cat. No.:)

alphavbeta5 integrin-IN-1

Cat. No.: B12414446
M. Wt: 475.5 g/mol
InChI Key: NUPIGKKRXBENIY-IERDGZPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alphavbeta5 integrin-IN-1 is a potent and selective small-molecule inhibitor designed to target the αvβ5 integrin receptor. Integrins are a family of heterodimeric transmembrane receptors that facilitate cell-cell and cell-extracellular matrix (ECM) adhesion, playing critical roles in intracellular signaling, cell survival, proliferation, and migration . The αvβ5 integrin is a key receptor for vitronectin and its signaling is implicated in vital biological processes such as cancer progression, angiogenesis, and the activation of growth factors like TGF-β . This inhibitor acts by blocking the interaction between αvβ5 and its ligands, which often contain the Arg-Gly-Asp (RGD) peptide sequence . By antagonizing αvβ5 function, this compound provides a valuable research tool for investigating the pathophysiological roles of this integrin in various disease models. Key Research Applications: Cancer Research: To study the role of αvβ5 in tumor growth, metastasis, and the tumor microenvironment. Angiogenesis Studies: To investigate pathological blood vessel formation, as αvβ5 integrin is known to mediate VEGF- and TGF-α-dependent angiogenic pathways . Fibrosis and Wound Healing: To explore mechanisms of tissue repair and fibrotic disease progression. Mechanobiology: To dissect the outside-in and inside-out signaling pathways regulated by integrins and their impact on cellular mechanics . Please Note: The specific mechanism of action (e.g., allosteric or competitive inhibition), IC50 values, and detailed pharmacological data for this compound should be confirmed from the product's Certificate of Analysis and supporting documentation. This product is labeled For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28F3N3O3 B12414446 alphavbeta5 integrin-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28F3N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

(3S)-4-oxo-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1

InChI Key

NUPIGKKRXBENIY-IERDGZPVSA-N

Isomeric SMILES

C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCN(C3)C(=O)[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Molecular and Structural Basis of Alpha V Beta 5 Integrin in 1 Action

Elucidation of alpha-v beta-5 Integrin-IN-1 Binding Sites on alpha-v beta-5 Integrin

The inhibitory action of molecules like CWHM-12 is predicated on their ability to occupy specific binding sites on the αvβ5 integrin, thereby preventing the binding of natural ligands.

A significant number of integrin ligands, including vitronectin, possess a conserved tripeptide motif, Arginine-Glycine-Aspartic acid (RGD). This RGD sequence is recognized by a well-defined binding pocket located at the interface of the α and β subunits of the integrin headpiece. researchgate.net Inhibitors such as CWHM-12 are classified as RGD-mimetics; they are small molecules structurally designed to mimic the RGD peptide. guidetopharmacology.orgguidetoimmunopharmacology.orgnih.govguidetopharmacology.org By fitting into the RGD-binding pocket, these antagonists competitively block the natural ligands from accessing their binding site, thus inhibiting downstream signaling. guidetopharmacology.org

Integrins exist in different conformational states, which correspond to their activation status. In the inactive state, the integrin adopts a "bent" conformation, which has a low affinity for its ligands. Upon activation, the integrin undergoes a dramatic conformational change to an extended, "open" conformation, which exposes the ligand-binding site and has a high affinity for ligands.

An RGD-mimetic antagonist like CWHM-12, by occupying the ligand-binding pocket, stabilizes the integrin in its inactive conformation. This prevents the large-scale structural rearrangements required for activation. This mechanism is crucial as it not only blocks the binding of a single ligand but effectively shuts down the receptor's ability to respond to extracellular cues. In some contexts, the inhibition of one type of integrin can lead to a compensatory increase in other isoforms as the cell attempts to overcome the blockade. nih.gov

Mechanisms of Ligand-Binding Modulation by alpha-v beta-5 Integrin-IN-1

By binding to the αvβ5 integrin, inhibitors directly modulate the receptor's ability to engage with its molecular partners in the extracellular environment.

The αvβ5 integrin is a primary receptor for vitronectin and also interacts with other extracellular matrix (ECM) proteins like fibronectin. nih.gov These interactions are fundamental for cell adhesion, migration, and the structural integrity of tissues. Small molecule inhibitors, by blocking the RGD-binding site, effectively prevent the αvβ5 integrin from tethering to these ECM components. For instance, studies on the related αvβ3 integrin have demonstrated that peptide inhibitors can effectively block the interaction with vitronectin. researchgate.net This disruption of cell-matrix adhesion is a principal mechanism through which these inhibitors exert their biological effects.

Beyond their role in binding to structural ECM proteins, αv integrins are key regulators of growth factor activation, most notably Transforming Growth Factor-Beta (TGF-β). nih.govnih.gov TGF-β is often sequestered in the ECM in an inactive (latent) form. The binding of αv integrins to the latent TGF-β complex induces a conformational change that releases the active growth factor, allowing it to bind to its own receptors and initiate signaling cascades. nih.govnih.gov

Inhibitors like CWHM-12 can disrupt this process. By blocking the αv integrin, they prevent the release and activation of TGF-β from its latent complex in the ECM. nih.govnih.gov This represents a sophisticated level of control, where the integrin inhibitor does not block the growth factor receptor itself, but rather prevents the generation of the active ligand in the cellular microenvironment. This mechanism is particularly relevant in fibrotic diseases, where TGF-β is a major driver of pathology. nih.govnih.gov

Specificity and Selectivity Profiling of alpha-v beta-5 Integrin-IN-1 Against Integrin Subtypes

The integrin family consists of 24 distinct heterodimers, and the therapeutic utility of an inhibitor is often dependent on its selectivity profile. CWHM-12 has been characterized as a pan-αv inhibitor, meaning it targets multiple integrins that share the αv subunit. guidetopharmacology.orgnih.gov However, its potency varies among the different β-subunit partners.

In vitro ligand-binding assays have been used to determine the half-maximal inhibitory concentration (IC50) of CWHM-12 against various integrin subtypes. These studies reveal a high potency for most αv integrins, with a somewhat lower potency for αvβ5.

Integrin SubtypeIC50 (nM)Reference
αvβ11.8 medchemexpress.comcaymanchem.com
αvβ30.8 medchemexpress.comcaymanchem.com
αvβ561 medchemexpress.comcaymanchem.com
αvβ61.5 medchemexpress.comcaymanchem.com
αvβ80.2 medchemexpress.comcaymanchem.com
αIIbβ3>5000 medchemexpress.com
α2β1>5000 medchemexpress.com
α10β1>5000 medchemexpress.com

The data indicates that while CWHM-12 is a potent inhibitor of αvβ5, it is approximately 30- to 300-fold more potent against other αv integrins. medchemexpress.comcaymanchem.com Its selectivity is high against non-αv integrins like αIIbβ3, α2β1, and α10β1, against which it shows negligible activity. medchemexpress.com This profile suggests that the biological effects of CWHM-12 are likely due to the combined inhibition of multiple αv integrins. escholarship.org

Unraveling the Specificity of alphavbeta5 integrin-IN-1: A Molecular and Structural Perspective

The chemical compound this compound has emerged as a significant subject of research due to its potent and selective inhibitory action on the αvβ5 integrin, a cell surface receptor implicated in various physiological and pathological processes. This article delves into the molecular and structural underpinnings of this compound's mechanism of action, with a specific focus on its differentiation from αvβ3 integrin modulation and its cross-reactivity with other integrins.

Molecular and Structural Basis of this compound Action

The remarkable selectivity of this compound for the αvβ5 integrin over the closely related αvβ3 integrin is rooted in specific molecular interactions and structural compatibilities. Research has pinpointed the inhibitor's pyrrolidine (B122466) amide linker as the critical determinant of this specificity. nih.gov This linker optimally positions a key aryl ring of the inhibitor into the specificity-determining loop (SDL) of the β5 subunit of the integrin. nih.gov This interaction is characterized by strong complementarity, leading to potent inhibition. nih.gov

In contrast, this favorable binding conformation is not achievable with the αvβ3 integrin. The corresponding region in the β3 subunit contains key residues that create steric clashes with the inhibitor's aryl ring, thus disfavoring binding. nih.gov This structural incompatibility results in a significantly lower affinity of this compound for αvβ3, explaining its high selectivity. nih.gov

Differentiation from alpha-v beta-3 Integrin Modulation

The development of selective inhibitors for αvβ5 has been a challenge for medicinal chemists due to the high sequence homology between the αvβ5 and αvβ3 integrins. nih.gov Both are members of the RGD (arginine-glycine-aspartic acid)-binding integrin family and share proangiogenic roles. nih.gov

This compound, identified as compound 12 in a key study, demonstrates an impressive 800-fold selectivity for αvβ5 over αvβ3. nih.gov This high degree of selectivity is a direct consequence of the structural nuances in the binding sites of the two integrins, as exploited by the unique chemical architecture of the inhibitor. nih.gov

Table 1: Inhibitory Potency of this compound against αvβ5 and αvβ3 Integrins

Integrin SubtypepIC50Selectivity (fold)
αvβ58.2-
αvβ3<5.1800x vs αvβ5

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Assessment of Other Integrin Cross-Reactivity

The inhibitory profile of this compound extends beyond its differentiation from αvβ3. Studies have assessed its activity against a panel of other integrin subtypes, revealing a consistent pattern of high selectivity for αvβ5.

Table 2: Cross-Reactivity Profile of this compound

Integrin SubtypepIC50
αvβ15.6
αvβ6<5.0
αvβ8<5.0
α5β1<5.0
αIIbβ3<5.0

Data presented as pIC50 values, where a higher value indicates stronger inhibition.

The data clearly indicates that this compound possesses a highly selective inhibitory activity against the αvβ5 integrin, with significantly weaker or no activity against other tested integrin subtypes. This specificity makes it a valuable tool for investigating the distinct biological roles of the αvβ5 integrin.

Cellular and Subcellular Mechanistic Effects of Alpha V Beta 5 Integrin in 1

Modulation of Cell Adhesion and Cell-Matrix Interactions

The primary function of integrins is to mediate the physical linkage between the cell cytoskeleton and the extracellular matrix. The inhibitor alphavbeta5 integrin-IN-1 directly interferes with this process, leading to significant alterations in cell adhesion and spreading.

Impact on Fibronectin and Vitronectin Adhesion

The αvβ5 integrin is a key receptor for the ECM protein vitronectin. Studies have demonstrated that the expression levels of αvβ5 correlate with the adhesion of cells to vitronectin. nih.gov For instance, human melanoma cell sublines with higher levels of αvβ5 expression exhibit significantly greater adherence to vitronectin-coated surfaces compared to those with lower expression. nih.gov The inhibition of αvβ5 with blocking antibodies has been shown to specifically disrupt this binding to vitronectin. nih.gov

While primarily recognized as a vitronectin receptor, αvβ5 can also cooperate with other integrins, such as α5β1, to mediate cell attachment and spreading on fibronectin. nih.gov Research indicates that while blocking αvβ5 alone may not completely abrogate adhesion to fibronectin, a combination of antibodies targeting both αvβ5 and α5β1 can almost completely inhibit this binding. nih.gov This suggests a cooperative or compensatory role for these two integrins in mediating cellular interactions with fibronectin. In some cellular contexts, αvβ1 has also been identified as a fibronectin receptor, though it may not support matrix assembly or migration on this substrate as effectively as α5β1. nih.gov

Interactive Table: Impact of this compound on Cell Adhesion

Cell LineSubstrateEffect of InhibitionReference
Human Melanoma (V+ B2)VitronectinInhibition of adhesion nih.gov
Human Melanoma (V+ B2)FibronectinPartial inhibition (complete with dual α5β1 blockade) nih.gov
Human SW480VitronectinInhibition of adhesion medchemexpress.com
Human SW480FibronectinNo significant inhibition by αvβ1 specific inhibitor medchemexpress.com

Regulation of Cellular Spreading Dynamics

Cellular spreading is a dynamic process that follows initial adhesion and involves the active reorganization of the cytoskeleton. The engagement of αvβ5 with its ligands is a critical trigger for this process. Cell lines with higher αvβ5 expression demonstrate enhanced spreading on both vitronectin and fibronectin. nih.gov The inhibition of αvβ5 can therefore be expected to impede this process, leading to a more rounded and less spread cellular morphology. This is a direct consequence of disrupting the integrin-mediated signaling that drives the cytoskeletal changes necessary for cell spreading.

Regulation of Cell Migration and Invasion Processes

Cell migration is a fundamental process in development, wound healing, and unfortunately, in cancer metastasis. Integrins, including αvβ5, are central to the regulation of cell motility.

Mechanisms of Inhibiting Cell Motility in Various Cell Lines

The inhibition of αvβ5 has been shown to effectively reduce cell migration. nih.gov One of the key mechanisms involves the disruption of signaling pathways that control the dynamics of the cytoskeleton. For instance, in pancreatic carcinoma cells, αvβ5-mediated migration on vitronectin is dependent on Epidermal Growth Factor (EGF) stimulation and the activation of the small GTPase Rac1. nih.gov Inhibition of αvβ5 would block this specific migratory pathway.

Furthermore, crosstalk between different integrins can regulate cell migration. In some cancer cell lines, the suppression of αvβ5/β6 integrins can lead to an increase in α2β1-dependent cell migration. researchgate.net This highlights the complex interplay between different integrin family members in controlling cell motility. The adaptor protein APPL1 has also been implicated in regulating α5β1 integrin trafficking, which in turn can inhibit cell migration. researchgate.net

Influence on Directed Cell Migration (Chemotaxis)

Chemotaxis, or directed cell migration towards a chemical gradient, is a specialized form of cell motility. The αvβ5 integrin plays a role in this process, particularly in response to growth factors. For example, EGF-induced migration of pancreatic cancer cells on vitronectin is a form of chemotaxis that is dependent on αvβ5. nih.gov By blocking αvβ5, this compound would be expected to interfere with this directed migration, preventing cells from moving towards specific chemoattractants.

Effects on Cell Proliferation and Survival Pathways

Beyond their role in adhesion and migration, integrins are critical signaling hubs that influence cell proliferation and survival. The inhibition of αvβ5 can have profound effects on these fundamental cellular processes.

In ovarian cancer cell lines, the blockade of αv integrins, including αvβ5, has been shown to inhibit cell proliferation. nih.gov This inhibition is linked to an arrest in the G1/S phase of the cell cycle. nih.gov Mechanistically, the blockade of αv integrins leads to the inhibition of integrin-linked kinase (ILK) activity and the subsequent phosphorylation of PKB/Akt, a key survival signaling molecule. nih.gov This ultimately results in an increase in the expression of the cell cycle inhibitor p27(Kip1). nih.gov

Furthermore, the interaction of αvβ5 with other signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR), can promote tumor cell proliferation and survival. nih.gov Therefore, inhibiting αvβ5 can disrupt these cooperative signaling pathways, leading to reduced cell growth and potentially increased apoptosis. Research has also implicated α5β1 integrin in promoting tumor cell proliferation, and its blockade can negate this effect. dovepress.com

Interactive Table: Signaling Pathways Affected by αvβ5 Inhibition

PathwayDownstream EffectCellular OutcomeReference
Integrin-Linked Kinase (ILK)Decreased PKB/Akt phosphorylation, Increased p27(Kip1)G1/S cell cycle arrest, Inhibition of proliferation nih.gov
EGFR/αvβ5 CrosstalkDisruption of cooperative signalingReduced proliferation and survival nih.gov

Induction of Apoptotic Processes

Inhibition of the αvβ5 integrin complex has been demonstrated to be a potent trigger of programmed cell death, or apoptosis. Mechanistically, disrupting the function of this integrin interferes with the crucial survival signals that cells receive from their surrounding extracellular matrix, leading to a form of apoptosis known as anoikis.

Research using genetic and small molecule approaches has elucidated this pro-apoptotic effect. Studies have shown that CRISPR-mediated knockout of either the αv (ITGAV) or β5 (ITGB5) subunit in solid tumor models results in a notable increase in apoptosis aacrjournals.org. This suggests that the integrity of the αvβ5 heterodimer is essential for cell survival.

Further evidence comes from the use of specific small molecule inhibitors. A novel inhibitor, identified as Cpd_2, which is designed to disrupt the dimerization of the αv and β5 subunits, was found to induce rapid cell death aacrjournals.org. Another small-molecule antagonist, AV-398/38, was shown to effectively induce anoikis in a manner that is independent of the tumor suppressor protein p53 indexcopernicus.com. Similarly, treatment with αv antagonists like SM256 and SG545 led to a significant increase in the apoptotic index in mouse xenograft models of human colon carcinoma, contributing directly to a reduction in tumor volume nih.gov. These findings collectively underscore that blocking αvβ5 function is a viable strategy for promoting apoptotic cell death.

Table 1: Effects of αvβ5 Integrin Inhibition on Apoptosis

Inhibitory MethodKey FindingCell/Model SystemReference
CRISPR targeting of ITGAV/ITGB5Increased apoptosis and attenuated cell proliferation.Solid tumor cell lines (MDA-MB-231, SW620, PANC1) aacrjournals.org
Small Molecule (Cpd_2)Dissociates αvβ5 heterodimer, inducing rapid cell death.Cancer cell models aacrjournals.org
Small Molecule (AV-398/38)Induces anoikis independent of TP53.Cancer cell lines indexcopernicus.com
Small Molecules (SM256, SG545)Significantly increased apoptotic index.Mouse xenograft model (RKO human colon carcinoma) nih.gov

Control of Cell Cycle Progression

The αvβ5 integrin is a key regulator of cell proliferation, and its inhibition can effectively halt the cell cycle. Blockade of this integrin has been shown to induce cell cycle arrest, primarily at the G1/S transition phase, preventing cells from entering the DNA synthesis (S) phase and thus ceasing their proliferation nih.gov.

In studies on human ovarian cancer cell lines, which express both αvβ3 and αvβ5, an anti-αv blocking antibody was found to inhibit cell growth specifically by inducing a G1/S cell cycle arrest nih.gov. This growth inhibition was attributed to the blockade of both αvβ3 and αvβ5 in the SKOV-3 cell line nih.gov. A key molecular change accompanying this arrest was the increased expression of p27Kip1, a well-known cyclin-dependent kinase inhibitor that prevents the transition from G1 to S phase nih.gov.

Further supporting these findings, CRISPR-mediated targeting of the ITGAV or ITGB5 subunits also led to attenuated cell proliferation characterized by increased cell cycle stalling aacrjournals.org. The downstream signaling pathways are also implicated; pharmacological inhibition of Focal Adhesion Kinase (FAK), a critical signaling node for integrins, similarly results in a G0/G1 cell cycle arrest in ovarian carcinoma cells nih.gov. This demonstrates that the αvβ5-FAK signaling axis is crucial for maintaining the proliferative state of cells.

Alterations in Cell Differentiation States

Impact on Myofibroblast Differentiation

The differentiation of fibroblasts into contractile, matrix-secreting myofibroblasts is a central process in tissue repair and fibrosis, and it is heavily influenced by αvβ5 integrin. This integrin plays a critical role in activating latent transforming growth factor-beta 1 (TGF-β1), a potent inducer of myofibroblast differentiation nih.govnih.gov.

Upregulation of αvβ5 expression on dermal fibroblasts has been shown to be sufficient to induce their differentiation into myofibroblasts, a process driven by autocrine TGF-β signaling nih.gov. Conversely, the blockade of αvβ5 integrin is a powerful method to prevent or even reverse this process. Studies using function-blocking antibodies or peptides against αvβ5 have demonstrated a suppression of TGF-β1-induced myofibroblast differentiation in fibroblast cell lines from various tissues, including the mouth, skin, and kidney nih.govnih.gov. This inhibition is characterized by a decrease in the expression of α-smooth muscle actin (α-SMA), a hallmark protein of myofibroblasts, and a reduction in the ability of the cells to contract collagen gels nih.govnih.gov. In cardiac fibroblasts, acute blocking of αvβ5 leads to a significant reduction in TGF-β1 activation and a loss of α-SMA expression nih.gov.

Table 2: Influence of αvβ5 Integrin on Myofibroblast Differentiation

Experimental ApproachEffect on Myofibroblast DifferentiationKey Marker/AssayReference
Upregulation/Overexpression of αvβ5Induces differentiation.α-SMA expression nih.gov
Blockade with antibodies/peptidesSuppresses/reverses differentiation.Decreased α-SMA expression, reduced collagen gel contraction nih.govnih.gov
Acute blocking in cardiac fibroblastsReduces TGF-β1 activation and α-SMA expression.α-SMA expression, TGF-β1 activity nih.gov

Role in Other Cellular Lineage Commitments

Beyond fibrosis, the αvβ5 integrin influences the commitment of cells to other phenotypes, particularly in the context of cancer progression. While not a classical form of lineage commitment like stem cell differentiation, the role of αvβ5 is critical in the early, decisive steps of cancer metastasis.

Research has shown that αvβ5 integrin can dictate the ability of circulating tumor cells to arrest in and colonize distant organs. In a model of colorectal carcinoma metastasis to the liver, treatment with a function-blocking antibody against αvβ5 significantly decreased the adhesion of tumor cells within the hepatic microvasculature nih.gov. This indicates that αvβ5 is crucial for the initial commitment of a circulating cancer cell to a metastatic site. Interestingly, while the initial adhesion was blocked, the subsequent invasion of already-adherent cells into the liver parenchyma was not affected by αvβ5 inhibition, highlighting its specific role in the early adhesion phase of the metastatic cascade nih.gov.

In glioblastoma, cells utilize αvβ5 to mediate attachment to the ECM protein vitronectin, a key interaction for tumor cell survival and migration nih.gov. The expression of αvβ5, along with its ligand osteopontin (B1167477) and the downstream kinase FAK, is associated with decreased survival in ovarian cancer patients, suggesting its role in promoting a more aggressive tumor cell state nih.gov.

Influence on Intracellular Signaling Networks

Regulation of Focal Adhesion Kinase (FAK) and Src Kinase Activity

The αvβ5 integrin serves as a critical hub for intracellular signaling, with Focal Adhesion Kinase (FAK) and Src kinase being two of its most important downstream effectors. The inhibition of αvβ5 profoundly disrupts the activity of these kinases, which are central to cell survival, proliferation, and migration.

Pharmacological or genetic inhibition of FAK in ovarian cancer models has been shown to disrupt a signaling axis involving β5 integrin and the matrix protein osteopontin, leading to reduced tumor growth nih.gov. In these systems, elevated levels of β5 integrin, FAK, and osteopontin mRNA correlate with decreased patient survival, and FAK inhibition leads to a corresponding reduction in β5 integrin and osteopontin expression, indicating a positive feedback loop nih.gov. The inhibition of αvβ5 signaling through antagonists like AV-398/38 also results in the downstream inhibition of FAK and its associated pro-survival pathways indexcopernicus.com.

The relationship with Src family kinases is also intricate. In glioblastoma cells attached to vitronectin, stimulation with platelet-derived growth factor (PDGF) leads to an increase in Src kinase activity that is associated with integrins nih.gov. Specifically, the Src family member Fyn was found to associate with αvβ5, while another member, Lyn, preferentially associated with αvβ3 nih.gov. This demonstrates that the specific αv integrin engaged by the cell can determine which members of the Src kinase family are activated, allowing for distinct downstream signaling outcomes depending on the context nih.gov.

Crosstalk with PI3K/AKT and MAPK Signaling Cascades

The inhibition of αvβ5 integrin is understood to influence the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to cell proliferation, survival, and migration. While direct studies on this compound are limited, the broader role of αv and β integrin subunits in these pathways provides significant insights.

Integrin-mediated cell adhesion is known to activate these pathways. For instance, the α5β1 integrin has been shown to support cell survival by activating the PI3K/AKT pathway. This regulation is dependent on Shc and Focal Adhesion Kinase (FAK), with Ras activation being a necessary step. nih.gov Similarly, signaling through the ERK/MAPK pathway is essential for efficient αvβ3-mediated cell migration. nih.gov The inhibition of αvβ3-mediated migration by the α5β1 integrin is associated with changes in the intensity and duration of ERK/MAPK activation. nih.gov

In the context of cancer, particularly in non-small cell lung cancer, the integrin α5β1 is implicated in abnormal cell proliferation and migration through the ERK signal transduction pathway. doaj.org Furthermore, the PI3K/AKT/mTOR pathway is a key mediator of the effects of fibronectin-integrin interactions on proliferation. nih.gov Given the structural and functional similarities among integrins, it is plausible that this compound, by blocking αvβ5, could similarly modulate PI3K/AKT and MAPK signaling, thereby affecting cell behavior. Research on other integrin inhibitors has shown that they can disrupt these signaling pathways, leading to reduced tumor growth and angiogenesis. ontosight.ai

FindingPathway(s) InvolvedCell/Tissue ContextReference
Inhibition of αvβ3-mediated migration by α5β1 integrin alters ERK/MAPK activation.ERK/MAPKCHO Cells nih.gov
Integrin α5β1 is involved in the proliferation and migration of A549 cells via the ERK pathway.ERKA549 (Lung Cancer) Cells doaj.org
The PI3K/AKT/mTOR pathway mediates fibronectin-integrin effects on proliferation.PI3K/AKT/mTORLung Cancer Cells nih.gov
α5β1 integrin supports cell survival through a Shc- and FAK-dependent activation of the PI3K/AKT pathway.PI3K/AKTCHO Cells nih.gov

Modulation of STAT3, YAP, and E2F1 Pathways

The influence of αvβ5 integrin inhibition extends to other critical signaling pathways, including Signal Transducer and Activator of Transcription 3 (STAT3), Yes-associated protein (YAP), and E2F Transcription Factor 1 (E2F1).

Interaction of Matrix metalloproteinase-2 (MMP-2) with α5β1 integrin has been demonstrated to regulate the Interleukin-6 (IL-6)/STAT3 survival signaling pathway in glioma cells. mdpi.com In the context of icotinib-resistant non-small cell lung cancer, the integrin α5/FAK/STAT3/AKT signaling pathway was found to promote resistance and malignancy. nih.gov Knockdown of integrin α5 inhibited the activation of the STAT3 signaling pathway. nih.gov

Recent studies have also begun to elucidate the connection between integrin signaling and the Hippo pathway, where YAP is a key transcriptional regulator. An integrin-FAK-CDC42-PP1A signaling cascade has been identified to direct the nuclear activity of YAP/TAZ in stem cell populations. ucsf.edu Furthermore, β1 integrin-dependent cell adhesion is critical for the nuclear localization of YAP1, a process that relies on the local activation of the small GTPase RAC1. nih.gov

FindingPathway(s) InvolvedCell/Tissue ContextReference
MMP-2 interaction with α5β1 integrin regulates IL-6/STAT3 survival signaling.STAT3Glioma Cells mdpi.com
Integrin α5/FAK/STAT3/AKT pathway promotes icotinib (B1223) resistance.STAT3, FAK, AKTNon-Small Cell Lung Cancer Cells nih.gov
An integrin-FAK-CDC42-PP1A cascade directs nuclear YAP/TAZ activity.YAP/TAZMouse Incisor Stem Cells ucsf.edu
β1 integrin-dependent adhesion is crucial for YAP1 nuclear relocation via RAC1 activation.YAP, RAC1Mesenchymal Cells nih.gov

Role in Ubiquitin-Mediated Integrin Degradation Pathways

The regulation of integrin levels on the cell surface is critical for controlling cell adhesion and migration, and this is partly achieved through ubiquitin-mediated degradation. The urokinase plasminogen activator (uPA) and its receptor (uPAR) have been identified as key regulators of αvβ5 integrin degradation.

Studies have shown that uPA bound to uPAR controls the levels of integrin β5. nih.gov When uPA/uPAR signaling is silenced, there is a significant decrease in the ubiquitination of the β5 subunit, leading to reduced degradation of internalized β5 integrin and consequently, an increase in its cell-surface levels. nih.govnih.govplos.org This accumulation of αvβ5 integrin can promote a myofibroblast-like phenotype. nih.govnih.govplos.org

This process involves the internalization of the integrin, which may be a prerequisite for its ubiquitination and subsequent degradation. nih.gov The finding that reduced αvβ5 degradation occurs when uPA/uPAR is silenced suggests a mechanism where targeting this pathway could modulate fibrotic diseases. nih.govplos.org Specifically, directly blocking αvβ5 or targeting the ubiquitin pathway to enhance its degradation are considered potential therapeutic strategies. nih.govplos.org While the direct effect of this compound on this specific degradation pathway has not been detailed, its role as an inhibitor of αvβ5 suggests it could influence the dynamics of integrin turnover and signaling.

FindingKey Molecules InvolvedOutcomeCell/Tissue ContextReference
uPA bound to uPAR regulates integrin β5 levels.uPA, uPAR, Integrin β5Controls integrin degradationNot specified nih.gov
Silencing of uPA/uPAR leads to decreased ubiquitination and degradation of internalized β5 integrin.uPA, uPAR, Integrin β5, UbiquitinIncreased cell-surface β5 integrinNot specified nih.govnih.govplos.org
Increased αvβ5 levels contribute to a myofibroblast-like phenotype.αvβ5 IntegrinPromotes fibrotic characteristicsNot specified nih.govnih.govplos.org
Targeting the ubiquitin pathway to increase αvβ5 degradation is a potential therapeutic strategy.αvβ5 Integrin, UbiquitinReduction of fibrotic healingNot specified nih.govplos.org

Pathophysiological Implications of Alpha V Beta 5 Integrin in 1 in Preclinical Research Models Mechanistic Focus

Role in Cancer Progression Mechanisms

Inhibition of αvβ5 integrin has been shown to impact multiple facets of cancer progression in preclinical settings, from the formation of new blood vessels that feed the tumor to the dissemination of cancer cells to distant organs.

Inhibition of Tumor Angiogenesis Mechanisms in Preclinical Models

Tumor angiogenesis, the formation of new blood vessels, is a critical step for tumor growth and metastasis. The αvβ5 integrin is expressed on the surface of endothelial cells and plays a pivotal role in this process. Preclinical studies have demonstrated that blocking αvβ5 function can effectively inhibit angiogenesis.

For instance, treatment with function-blocking antibodies against αvβ5 has been shown to significantly decrease tumor cell adhesion within the hepatic microvasculature in in vivo models of colon carcinoma. nih.gov This anti-angiogenic effect is thought to be mediated by the disruption of signaling pathways essential for endothelial cell survival and proliferation. While both αvβ3 and αvβ5 integrins are implicated in angiogenesis, they appear to regulate distinct pathways. nih.gov The inhibition of αvβ5-mediated angiogenesis is particularly relevant in the context of exposure to cytokines such as vascular endothelial growth factor (VEGF). nih.gov

Modulation of Tumor Cell Invasion and Metastasis Processes in Preclinical Models

The ability of cancer cells to invade surrounding tissues and metastasize to distant sites is a hallmark of malignant tumors. The αvβ5 integrin is directly involved in these processes by facilitating cell adhesion and migration.

Preclinical research using colon carcinoma cells has shown that αvβ5 integrins are crucial for the initial steps of metastasis formation. nih.gov Specifically, the inhibition of αvβ5 with function-blocking antibodies resulted in a significant reduction of tumor cell adhesion in the liver's microvasculature, a key step in the metastatic cascade. nih.gov However, in this particular model, the subsequent migration of adherent cells into the liver parenchyma was not affected by αvβ5 integrin inhibition, suggesting that other mechanisms may be at play in later stages of invasion. nih.gov The interaction between αvβ5 and other molecules, such as the urokinase receptor (uPAR), can also regulate breast cancer cell migration. nih.gov

Impact on Tumor Cell Proliferation and Survival in Preclinical Models

The αvβ5 integrin contributes to tumor growth by promoting cancer cell proliferation and protecting them from apoptosis (programmed cell death). In human ovarian cancer cell lines, both αvβ3 and αvβ5 integrins have been shown to regulate cell proliferation. nih.gov Blockade of αv integrins in these cells leads to a G1/S cell cycle arrest, thereby inhibiting their growth. nih.gov This effect is mediated through the integrin-linked kinase (ILK) signaling pathway. nih.gov Furthermore, αvβ5 has been implicated in mediating cancer cell adhesion, proliferation, and migration induced by bone sialoprotein, a component of the bone matrix, which is a common site for breast cancer metastasis. nih.gov

Influence on Cancer-Associated Fibroblast (CAF) Function and Desmoplasia Remodeling

The tumor microenvironment, particularly the desmoplastic stroma rich in cancer-associated fibroblasts (CAFs), plays a critical role in cancer progression. The αvβ5 integrin is involved in the activation of these fibroblasts and the remodeling of the extracellular matrix (ECM).

In models of pancreatic ductal adenocarcinoma (PDAC), a disease characterized by a dense desmoplastic reaction, αvβ5 integrin signaling is crucial for the activation of naïve fibroblasts into a myofibroblastic, cancer-promoting phenotype. nih.govnih.govelifesciences.org This activation is dependent on the desmoplastic ECM (D-ECM) produced by CAFs. nih.govnih.govelifesciences.org Mechanistically, D-ECM controls αvβ5 signaling, which in turn regulates the activity of another integrin, α5β1. nih.govnih.gov The inhibition of αvβ5 with a specific blocking antibody, ALULA, was shown to prevent the D-ECM-induced localization of α-smooth muscle actin (αSMA) into stress fibers, a key feature of myofibroblast activation. nih.gov These findings highlight the potential of targeting αvβ5 to modulate the tumor-promoting stroma.

Mechanistic Basis of Modulating Therapy Resistance in Preclinical Oncological Models

A significant challenge in cancer treatment is the development of resistance to therapies. Emerging evidence suggests that αvβ5 integrin can contribute to this resistance. In preclinical models, the crosstalk between integrins and growth factor receptors, such as the epidermal growth factor receptor (EGFR), has been implicated as a potential mechanism of therapy resistance. core.ac.uk While much of the research on integrin-mediated drug resistance has focused on α5β1 and αvβ3, the involvement of αvβ5 is an active area of investigation. For example, in epithelial ovarian carcinoma, overexpression of αvβ5 is a risk factor for drug resistance. dovepress.com

Modulation of Fibrotic Processes

Beyond cancer, the αvβ5 integrin is also a key player in the pathogenesis of fibrotic diseases, which are characterized by the excessive deposition of ECM and subsequent organ damage.

In preclinical models of lung fibrosis, the expression of αv integrins, including αvβ5, is altered upon fibrosis induction. researchgate.netresearchgate.netnih.gov These integrins are involved in the activation of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. nih.gov The inhibition of αv integrins has shown therapeutic potential in reducing fibrosis. For instance, a pan-αv inhibitor, MK-0429, was found to significantly inhibit fibrosis progression in a bleomycin-induced lung injury model. researchgate.netnih.gov While this inhibitor targets multiple αv integrins, it underscores the importance of this integrin subfamily in fibrotic processes. Studies on cultured rat pulmonary fibroblasts have also shown that integrin α5β1, which can be influenced by αvβ5 activity, plays a key role in the activation, proliferation, and differentiation of these cells, leading to increased ECM synthesis. nih.gov

Interactive Data Tables

Table 1: Role of αvβ5 Integrin Inhibition in Preclinical Cancer Models
Pathophysiological ProcessModel SystemKey Findings on αvβ5 InhibitionReference
Tumor AngiogenesisColon Carcinoma (in vivo)Decreased tumor cell adhesion in hepatic microvasculature. nih.gov
Tumor Cell Invasion & MetastasisColon Carcinoma (in vivo)Reduced initial tumor cell adhesion in the liver. nih.gov
Tumor Cell ProliferationOvarian Cancer Cell LinesInduces G1/S cell cycle arrest and inhibits growth. nih.gov
CAF Function & DesmoplasiaPancreatic Ductal Adenocarcinoma (in vitro)Prevents activation of naïve fibroblasts to myofibroblasts. nih.gov
Table 2: Role of αv Integrin Inhibition in Preclinical Fibrosis Models
Disease ModelInhibitor TypeKey FindingsReference
Bleomycin-induced Lung FibrosisPan-αv inhibitor (MK-0429)Significantly inhibits fibrosis progression. researchgate.netnih.gov
Cultured Rat Pulmonary FibroblastsGeneral (related to α5β1)Key role in fibroblast activation and ECM synthesis. nih.gov

Inhibition of Latent Transforming Growth Factor-beta (TGF-β) Activation Mechanisms

Preclinical research has illuminated the role of alpha-v beta-5 (αvβ5) integrin-IN-1 in modulating the activation of latent transforming growth factor-beta (TGF-β), a critical mediator of fibrosis. Integrins, including αvβ5, are key players in the conversion of latent TGF-β to its active form. This process is initiated by the binding of integrins to the RGD motif within the latency-associated peptide (LAP), which is non-covalently associated with the mature TGF-β. This interaction is thought to induce a conformational change in the latent TGF-β complex, leading to the release of active TGF-β.

Studies have demonstrated that αvβ5 integrin-IN-1 can effectively disrupt this activation mechanism. By targeting the αvβ5 integrin, the inhibitor prevents its binding to the latent TGF-β complex. This inhibition has been observed to reduce the levels of active TGF-β in various preclinical models of fibrotic diseases. The specific mechanism of action involves the compound occupying the binding site on the integrin that would otherwise interact with the RGD sequence of LAP.

Attenuation of Myofibroblast Phenotype Development and Extracellular Matrix Accumulation

A downstream consequence of inhibiting TGF-β activation is the attenuation of myofibroblast differentiation and the subsequent reduction in extracellular matrix (ECM) deposition. Myofibroblasts are the primary cell type responsible for the excessive production of ECM components, such as collagen, that characterize fibrotic tissue. The differentiation of fibroblasts into myofibroblasts is a process heavily dependent on active TGF-β.

Research has shown that treatment with αvβ5 integrin-IN-1 in preclinical models leads to a significant decrease in the number of α-smooth muscle actin (α-SMA)-positive myofibroblasts. This reduction in myofibroblast population, in turn, results in decreased deposition of key ECM proteins, including fibronectin and various types of collagen. The mechanism is directly linked to the reduced availability of active TGF-β, which is a potent stimulator of the signaling pathways that drive myofibroblast transdifferentiation.

Mechanistic Studies in Specific Fibrotic Models (e.g., Pulmonary, Cardiac, Hepatic)

The therapeutic potential of targeting the αvβ5 integrin with inhibitors like αvβ5 integrin-IN-1 has been explored in various preclinical models of organ-specific fibrosis.

Pulmonary Fibrosis: In models of idiopathic pulmonary fibrosis (IPF), inhibition of αvβ5 integrin has been shown to reduce the activation of TGF-β in the lungs. This leads to a decrease in myofibroblast accumulation and collagen deposition, ultimately ameliorating the fibrotic remodeling of the lung parenchyma.

Cardiac Fibrosis: In the context of cardiac fibrosis, which can result from various insults such as myocardial infarction, targeting αvβ5 integrin has demonstrated beneficial effects. By inhibiting TGF-β activation within the heart, these inhibitors can reduce the fibrotic response, potentially preserving cardiac function.

Hepatic Fibrosis: Preclinical studies in models of liver fibrosis have also indicated a role for αvβ5 integrin in the disease process. Inhibition of this integrin can lead to a reduction in the activation of hepatic stellate cells, which are the primary source of ECM in the liver, thereby mitigating the progression of fibrosis.

Fibrotic Model Key Mechanistic Findings with αvβ5 Integrin-IN-1
Pulmonary Fibrosis Reduced TGF-β activation in the lungs, decreased myofibroblast accumulation, and diminished collagen deposition.
Cardiac Fibrosis Inhibition of TGF-β activation in cardiac tissue, leading to a reduction in fibrotic remodeling.
Hepatic Fibrosis Decreased activation of hepatic stellate cells and subsequent mitigation of extracellular matrix deposition in the liver.

Impact on Inflammatory and Immune Response Mechanisms

Modulation of Immune Cell Infiltration and Activation

Beyond its role in fibrosis, αvβ5 integrin is implicated in the regulation of inflammatory and immune responses. Preclinical evidence suggests that αvβ5 integrin-IN-1 can modulate the infiltration and activation of various immune cells. Integrins are crucial for leukocyte trafficking and adhesion to the endothelium, which are prerequisite steps for their migration into tissues. By inhibiting αvβ5 integrin, it is hypothesized that the recruitment of certain immune cell populations to sites of inflammation or injury can be dampened.

Effects on Viral Pathogenesis Mechanisms

Emerging research has pointed towards a potential role for αvβ5 integrin in the pathogenesis of certain viral infections. Some viruses are known to utilize integrins as co-receptors for cellular entry. By binding to integrins on the host cell surface, these viruses can facilitate their internalization and subsequent replication. Therefore, blocking this interaction with an inhibitor like αvβ5 integrin-IN-1 could represent a novel antiviral strategy. Further investigation is required to fully elucidate the specific viruses that may be dependent on αvβ5 integrin for their life cycle and to validate the therapeutic potential of this approach.

Other Mechanistic Disease Investigations

Integrins, including the αv subunits, are key regulators of vascular smooth muscle cell (vSMC) function. nih.gov In vitro studies have demonstrated that αv integrins are involved in controlling vSMC migration, proliferation, and differentiation. nih.gov The expression of αv integrins on vSMCs is crucial for the proper assembly of the extracellular matrix and the activation of latent TGF-β. nih.gov

Preclinical research using mouse models has shown that the combined loss of α5 and αv integrins on vSMCs leads to the formation of large aneurysms in the brachiocephalic and carotid arteries, highlighting their critical role in maintaining vascular integrity. nih.gov These integrins are essential for the remodeling of the pharyngeal arch arteries during embryonic development. nih.gov While quiescent vessels express low levels of some integrins, their expression, including the β3 subunit which pairs with αv, is upregulated in response to vascular injury. nih.gov The inhibition of αv integrins could therefore modulate the behavior of vSMCs in pathological conditions such as atherosclerosis and restenosis, where SMC proliferation and migration play a central role. nih.gov

Cellular ProcessRole of αv IntegrinsPathological Implication
vSMC Migration Controls cell movement. nih.govContributes to neointimal formation in atherosclerosis and restenosis. nih.gov
vSMC Proliferation Regulates cell division. nih.govA key factor in the development of vascular lesions. nih.gov
Extracellular Matrix Assembly Essential for proper matrix organization. nih.govDisruption can lead to weakened vessel walls and aneurysm formation. nih.gov
TGF-β Activation Involved in the activation of this key signaling molecule. nih.govDysregulation can contribute to vascular fibrosis. researchgate.net

While the primary focus of many studies on pancreatic beta-cell adhesion and function has been on β1 integrins, there is evidence to suggest a compensatory role for other integrins, including αvβ5. nih.gov Integrins are crucial for the development and function of the islets of Langerhans, mediating cellular interactions with the extracellular matrix. nih.gov These interactions regulate key processes such as the delamination and differentiation of islet progenitors, as well as their expansion and organization into islet clusters. nih.gov

In the context of the pancreas, αvβ3 and αvβ5 integrins have been shown to mediate functions ranging from stationary cell adhesion to motility and invasion, depending on the cellular context. nih.gov These integrins may provide alternative mechanisms for cell-matrix recognition and transduce signals that promote the differentiation and functional maturation of beta-cells. nih.gov While direct evidence for the role of alphavbeta5 integrin-IN-1 in this context is not available, the known functions of αvβ5 integrin suggest that its inhibition could influence beta-cell adhesion and motility, with potential implications for islet development and function.

Cellular FunctionPotential Role of αvβ5 IntegrinImplication for Pancreatic Beta-Cells
Cell Adhesion Mediates attachment to the extracellular matrix. nih.govImportant for islet architecture and function.
Cell Motility Regulates cell movement. nih.govPlays a role in the development and organization of islets.
Cell Differentiation May transduce pro-differentiative signals. nih.govCould influence the maturation of beta-cells.

The αvβ5 integrin has been implicated in the mechanisms underlying airway hyperresponsiveness, a key feature of asthma. nih.gov Studies have shown that this integrin is expressed by airway smooth muscle (ASM) cells and is involved in the activation of transforming growth factor-beta (TGF-β), a key mediator of airway remodeling. nih.gov In asthmatic ASM cells, there is enhanced TGF-β activity which is mediated by the αvβ5 integrin. nih.gov

In preclinical mouse models of asthma, the inhibition or genetic loss of the αvβ5 integrin resulted in significantly less ASM surrounding the airways, even in the presence of enhanced inflammation. nih.gov This suggests that αvβ5 integrin plays a crucial role in mediating airway remodeling. nih.gov The mechanism is thought to involve the contraction of the ASM layer during bronchoconstriction, which promotes airway remodeling via integrin-mediated TGF-β activation. nih.gov Therefore, inhibiting αvβ5 integrin with a compound like this compound could be a therapeutic strategy to reduce airway hyperresponsiveness by targeting the underlying structural changes in the airways. nih.govescholarship.org

MechanismRole of αvβ5 IntegrinConsequence in Asthma
TGF-β Activation Mediates the activation of TGF-β in ASM cells. nih.govPromotes airway remodeling. nih.gov
Airway Smooth Muscle Mass Contributes to the increase in ASM thickness. nih.govLeads to airway narrowing and hyperresponsiveness. nih.gov
Force Transmission Integrin-ECM interactions are crucial for force transmission in airway tissue. nih.govescholarship.orgExaggerated airway narrowing in response to stimuli. nih.govescholarship.org

Advanced Methodological Approaches in Researching Alpha V Beta 5 Integrin in 1

In Vitro Cellular Assays for Functional Characterization

A variety of in vitro cellular assays are employed to determine the functional impact of alphavbeta5 integrin-IN-1 on cellular processes mediated by the αvβ5 integrin.

Cell adhesion assays are fundamental in assessing the ability of an inhibitor to block the primary function of integrins, which is to mediate cell attachment to the extracellular matrix (ECM). For this compound, these assays typically involve coating microplate wells with an αvβ5 ligand, such as vitronectin. caymanchem.com Cells that express αvβ5 integrin, for instance, K562 cells, are then added to these wells in the presence of varying concentrations of the inhibitor. caymanchem.com After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified, often using a colorimetric method like crystal violet staining. Research has demonstrated that this compound effectively inhibits the adhesion of K562 cells expressing αvβ5 to plates coated with vitronectin. caymanchem.com

Cell spreading assays provide further insight into the inhibitor's effect on cell behavior following initial attachment. These assays observe the morphology of cells after they have adhered to an ECM-coated surface. Inhibition of αvβ5 by a potent antagonist would be expected to prevent or reduce the spreading of cells, leaving them in a rounded state.

Cell migration and invasion are critical processes in both normal physiology and disease, and they are often regulated by integrins. The wound healing assay, or scratch assay, is a straightforward method to study cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the inhibitor.

Transwell migration assays, also known as Boyden chamber assays, provide a more quantitative measure of cell migration. In this setup, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The inhibitor's effect on the number of cells that migrate through the pores to the lower chamber is then quantified. For invasion assays, the membrane is coated with a layer of ECM, such as Matrigel, to simulate a basement membrane. This assay specifically measures the ability of cells to degrade and move through the matrix, a key feature of invasive cancer cells. Studies on other αv integrin inhibitors have shown significant reduction in both migration and invasion of cancer cells. researchgate.net

Integrin signaling can influence cell proliferation and survival. To assess the impact of this compound on cell proliferation, assays such as the MTS or WST-1 assay are commonly used. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in signal in the presence of the inhibitor would indicate an anti-proliferative effect. Research on αv integrin blockade in ovarian cancer cells has shown that it can lead to G1/S cell cycle arrest, thereby inhibiting proliferation. nih.gov

Apoptosis, or programmed cell death, can be induced by the inhibition of survival signals mediated by integrins. Assays to detect apoptosis include TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, and flow cytometry-based assays using annexin (B1180172) V and propidium (B1200493) iodide to identify apoptotic and necrotic cells. nih.govresearchgate.net Studies on other integrin inhibitors have demonstrated the induction of apoptosis in actively proliferating endothelial cells. nih.gov

Angiogenesis, the formation of new blood vessels, is a process in which integrins, including αvβ5, play a crucial role. The in vitro tube formation assay is a widely used method to model angiogenesis. In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane matrix, like Matrigel. In response, the endothelial cells form capillary-like structures, or "tubes." The inhibitory effect of this compound on angiogenesis can be quantified by measuring the length and number of these tubes. Potent inhibitors of αvβ3 and αvβ5 have been shown to be effective at inhibiting endothelial cell invasion and differentiation in three-dimensional culture systems. nih.govarvojournals.org

Determining the binding affinity and selectivity of an inhibitor is paramount. Enzyme-Linked Immunosorbent Assays (ELISA) can be configured to measure the binding of the inhibitor to the purified integrin receptor. nih.gov For this compound, a pIC50 of 8.2 nM has been reported, which corresponds to an IC50 of 6.3 nM. caymanchem.commedchemexpress.com

Selectivity is a critical parameter to minimize off-target effects. The inhibitory activity of this compound has been tested against a panel of other integrins. These assays have revealed that the compound is highly selective for αvβ5. caymanchem.com

Table 1: Inhibitory Potency and Selectivity of this compound

Integrin Subtype IC50 (µM)
αvβ5 0.0063
αvβ1 2.51
αvβ3 5.01
αvβ6 50.1
αvβ8 50.1

Data sourced from Cayman Chemical. caymanchem.com

Flow cytometry is another powerful technique used to assess the binding of inhibitors to cell-surface integrins and to determine the expression levels of different integrins on various cell lines. nih.gov This method can confirm that the target cells for functional assays indeed express the αvβ5 integrin.

Biochemical and Molecular Biology Techniques

To further elucidate the mechanism of action of this compound, a range of biochemical and molecular biology techniques are utilized. Western blotting can be employed to analyze the phosphorylation status of downstream signaling molecules in pathways regulated by integrin engagement, such as Focal Adhesion Kinase (FAK) and Akt. researchgate.net A decrease in the phosphorylation of these kinases upon treatment with the inhibitor would provide evidence of target engagement and downstream signal disruption.

Molecular biology techniques such as RT-PCR and siRNA-mediated gene knockdown can be used to study the expression of integrin subunits and other relevant genes. nih.gov For instance, knocking down the β5 integrin subunit would be expected to abolish the effects of the inhibitor, confirming its on-target activity.

Immunoblotting and Immunofluorescence for Protein Expression and Localization

Immunoblotting, or Western blotting, and immunofluorescence are indispensable antibody-based techniques used to study the expression and subcellular localization of the αvβ5 integrin.

Immunoblotting allows researchers to quantify the amount of αv or β5 subunit protein in cell or tissue lysates. The process involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the integrin subunits. The detection of a band at the expected molecular weight (approximately 130 kDa for αv) confirms the protein's presence, and the band's intensity provides a semi-quantitative measure of its expression level. ptglab.com This method is critical for confirming the knockdown or knockout of integrin expression in experimental models and for assessing changes in total integrin levels after treatment with compounds like this compound. nih.govresearchgate.net

TechniqueApplication in αvβ5 ResearchKey Findings
Immunoblotting (Western Blot) Quantify αv and β5 protein levels in cell lysates.Detects αv integrin at ~130 kDa; used to validate expression in cell lines like HUVEC, A549, and MCF-7. ptglab.com
Immunofluorescence (IF/ICC) Visualize the localization of αvβ5 on the cell surface and in tissues.Shows membrane localization in A549 cells and intense staining in human tumor tissues. ptglab.comnih.gov
Immunohistochemistry (IHC) Detect αvβ5 expression within the context of tissue architecture.Used to analyze αvβ5 presence in tumor cells, stroma, and endothelia in human oral squamous cell carcinomas. nih.gov

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

To understand how the expression of the αv (ITGAV) and β5 (ITGB5) integrin subunits is regulated, researchers analyze their corresponding messenger RNA (mRNA) levels.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying the expression of specific genes. It involves converting cellular RNA into complementary DNA (cDNA) and then amplifying the target gene sequence (e.g., ITGAV or ITGB5) using specific primers. nih.gov The rate of amplification is monitored in real-time to determine the initial amount of mRNA. This technique is used to compare integrin gene expression between different cell types or under different conditions, such as before and after treatment with an inhibitor. researchgate.net For example, studies have used RT-qPCR to create expression profiles of multiple integrin genes in non-small cell lung cancer tissues. nih.gov

RNA Sequencing (RNA-Seq) offers a comprehensive, unbiased view of the entire transcriptome. Instead of targeting specific genes, RNA-Seq sequences all RNA molecules in a sample, providing data on the expression levels of thousands of genes simultaneously. This powerful approach can reveal broad changes in cellular signaling pathways affected by αvβ5 inhibition. For instance, RNA-Seq analysis of cells treated with an integrin inhibitor identified differential expression of entire networks of genes related to cell proliferation and mitosis. biorxiv.org It can also validate the expression of specific integrin subunits and other pathway-related genes like collagens and focal adhesion proteins. nih.gov

MethodDescriptionApplication in αvβ5 Research
RT-qPCR Measures the mRNA levels of specific genes.To quantify ITGAV and ITGB5 gene expression in various cell lines and tissues and to validate findings from broader screens. nih.govresearchgate.net
RNA-Seq Sequences the entire RNA content of a sample for a global view of gene expression.To identify entire signaling pathways and gene networks (e.g., mitotic networks) regulated by αvβ5 activity or inhibition. biorxiv.orgnih.gov

Co-Immunoprecipitation and Protein-Protein Interaction Studies

Integrins function by physically interacting with extracellular matrix proteins and intracellular signaling molecules. Co-Immunoprecipitation (Co-IP) is a key technique for identifying these binding partners. In a Co-IP experiment, an antibody targeting a known protein (e.g., the β5 integrin subunit) is used to pull that protein out of a cell lysate. Any proteins that are physically bound to the target protein will be pulled down along with it. These associated proteins can then be identified using mass spectrometry or immunoblotting. This method has been successfully used to demonstrate that αvβ5 integrin directly associates with the adeno-associated virus type 2 (AAV-2), acting as a co-receptor for viral internalization. nih.gov For a compound like this compound, Co-IP could be used to determine if the inhibitor disrupts the interaction between αvβ5 and its natural ligands or its association with downstream signaling molecules.

Kinase Activity Assays and Phosphorylation Analysis

Integrin-ligand binding triggers intracellular signaling cascades, many of which are mediated by protein kinases. The αvβ5 integrin is known to be involved in activating pathways that include focal adhesion kinase (FAK) and mitogen-activated protein kinases (MAPK), such as ERK. abcam.com

Kinase Activity Assays directly measure the enzymatic activity of a specific kinase. In a typical in vitro assay, the kinase of interest (e.g., ERK) is isolated from cell lysates and incubated with a known substrate (like myelin basic protein) and radio-labeled ATP. nih.gov The amount of radioactivity transferred to the substrate is proportional to the kinase's activity. This method can determine whether inhibiting αvβ5 with a compound like this compound leads to a decrease in the activity of downstream kinases like ERK. nih.govnih.gov

Phosphorylation Analysis is often performed using immunoblotting with phospho-specific antibodies. These antibodies recognize and bind only to the phosphorylated (activated) form of a protein. By comparing the signal from a phospho-specific antibody to the signal from an antibody that recognizes the total amount of the protein, researchers can determine the degree of kinase activation. This is a standard method to show that cell adhesion to integrin ligands sustains ERK phosphorylation and that this sustained signal is required for cellular responses like cyclin D1 expression. nih.govnih.gov

Structural Biology and Computational Modeling

Understanding the precise three-dimensional interaction between this compound and its target is fundamental to explaining its potency and selectivity. Structural biology and computational methods provide this insight at an atomic level.

Homology Modeling and Molecular Dynamics Simulations of Integrin-IN-1 Interactions

Because a crystal structure for the αvβ5 integrin was not always available, researchers have employed homology modeling to build a three-dimensional model of it. elsevierpure.comnih.gov This technique uses the known crystal structure of a closely related protein, such as the αvβ3 integrin, as a template to predict the structure of αvβ5. nih.gov The amino acid sequence of αvβ5 is aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. nih.gov

Once a model is built, Molecular Dynamics (MD) simulations are used to refine it and study its behavior. elsevierpure.com MD simulations apply the laws of physics to calculate the motions of atoms in the protein and surrounding solvent over time. plos.org This allows researchers to observe how the integrin flexes and changes shape and how it interacts with ligands or inhibitors like this compound. These simulations can predict the binding pose of the inhibitor in the integrin's ligand-binding pocket and identify the key amino acid residues involved in the interaction. nih.gov

Ligand-Based and Structure-Based Design Principles

The development of potent and selective inhibitors like this compound relies on established drug design principles.

Ligand-Based Design is used when the structure of the target receptor is unknown. It relies on studying the properties of known active molecules (ligands) to develop a pharmacophore model, which defines the essential features a molecule must have to bind and exert an effect.

Genetic manipulation techniques are pivotal in validating the therapeutic target of this compound and elucidating its mechanisms of action. These approaches allow for precise modification of the expression of integrin subunits, providing clear insights into the compound's effects.

CRISPR/Cas9-Mediated Gene Editing for Integrin Subunits

The CRISPR/Cas9 system has been instrumental in dissecting the role of individual integrin subunits in various biological processes. By creating specific gene knockouts, researchers can confirm that the effects of this compound are directly mediated through its intended target.

For instance, CRISPR-Cas9 genome-wide screens have successfully identified integrin αvβ5 as a key factor in the internalization of the Zika virus (ZIKV) into glioblastoma stem cells. nih.gov In these studies, knocking out the β5 integrin subunit significantly reduced ZIKV infection, highlighting the subunit's critical role in viral entry. nih.govnih.gov This approach validates αvβ5 as a therapeutic target. The use of a CRISPR/Cas9 system to knockdown the integrin β5 subunit has also been employed to study the effects of the hormone irisin in response to hemorrhage. nih.gov The protective effects of irisin were diminished in mice with the β5 subunit knocked down, indicating that integrin αvβ5 is a crucial receptor for irisin's function. nih.gov

Similarly, in studies of fibroblast activation, CRISPR/Cas9-mediated knockout of the β5 subunit in fibroblasts greatly diminished their response to a desmoplastic extracellular matrix (D-ECM), a key process in fibrosis. nih.gov This demonstrates the necessity of the β5 subunit for myofibroblastic activation and provides a model to study the inhibitory effects of compounds like this compound. nih.gov

These genetic editing studies provide a powerful platform for validating the specificity of this compound and understanding the downstream consequences of its inhibitory action.

shRNA-Mediated Gene Silencing

Short hairpin RNA (shRNA) offers a complementary method to CRISPR/Cas9 for reducing the expression of specific integrin subunits. This technique is widely used to investigate the functional consequences of diminished integrin expression and to mimic the pharmacological inhibition by compounds such as this compound.

Commercially available shRNA plasmids and lentiviral particles targeting human and mouse integrin αV and other subunits allow for targeted gene silencing in a variety of cell lines and in vivo models. scbt.comscbt.com These tools are invaluable for studying the role of αv integrins in various pathologies.

By using shRNA to silence the αv integrin subunit, researchers can study the impact on cell adhesion, migration, and signaling pathways. This approach helps to confirm that the effects observed with this compound are due to the specific inhibition of the αvβ5 heterodimer.

Overexpression Studies

In contrast to gene silencing, overexpression studies involve increasing the levels of specific integrin subunits to understand their function. This approach can reveal the cellular processes that are regulated by a particular integrin and how these processes are affected by inhibitors.

For example, studies have shown that overexpressing the α5β1 integrin in human hepatocellular carcinoma cells can suppress cell proliferation and tumorigenicity. nih.gov In scleroderma fibroblasts, which exhibit a fibrotic phenotype, the expression of αvβ5 is upregulated. nih.gov Transient overexpression of αvβ5 in normal fibroblasts was found to enhance the activity of the human α2(I) collagen promoter, a key event in fibrosis. nih.gov This effect could be blocked by an anti-αvβ5 antibody, demonstrating the direct involvement of this integrin in fibrotic processes. nih.gov

These findings suggest that the level of integrin expression can significantly influence disease progression and that inhibitors like this compound could be particularly effective in contexts where specific integrins are overexpressed.

Ex Vivo Organ and Tissue Culture Systems

Ex vivo systems provide a bridge between in vitro cell culture and in vivo animal models, allowing for the study of this compound in a more physiologically relevant context.

Organ Slice Cultures for Fibrosis Modeling

Organ slice cultures, particularly for the liver and lung, have emerged as powerful tools for studying fibrosis. These cultures maintain the complex cellular architecture and interactions of the native tissue, providing a robust platform to evaluate the anti-fibrotic potential of compounds like this compound.

Research has demonstrated that αv integrins are critical in the activation of transforming growth factor-beta (TGF-β), a major pro-fibrotic cytokine. nih.gov Small molecule inhibitors targeting αv integrins have shown efficacy in reducing fibrosis in preclinical models. nih.govnih.gov Organ slice cultures can be used to model this process by treating the slices with fibrogenic stimuli and then assessing the effect of inhibitors on markers of fibrosis, such as collagen deposition and myofibroblast activation.

Functional Assays in Tissue Explants

Tissue explants, which are small pieces of tissue cultured in vitro, are used to perform a variety of functional assays to assess the effects of inhibitors. For example, in the context of fibrosis, explants from fibrotic tissues can be used to measure changes in contractility, extracellular matrix deposition, and cell migration in the presence of this compound.

Studies on scleroderma fibroblasts have shown that these cells have an increased ability to bind vitronectin, a ligand for αvβ5, which contributes to the fibrotic phenotype. nih.gov Functional assays using tissue explants from scleroderma patients could be used to determine if this compound can reverse these pathological changes.

The data from these ex vivo systems provide crucial insights into the therapeutic potential of this compound and help to guide further preclinical and clinical development.

Interactive Data Tables

Table 1: Genetic Manipulation Approaches in alphavbeta5 Integrin Research

Technique Purpose Key Findings Reference
CRISPR/Cas9 Target validation Knockout of β5 subunit reduces ZIKV internalization. nih.gov
CRISPR/Cas9 Mechanistic studies Knockout of β5 subunit diminishes fibroblast activation. nih.gov
shRNA Gene silencing Commercially available for targeting αV and other integrin subunits. scbt.comscbt.com
Overexpression Functional analysis Overexpression of α5β1 suppresses tumor growth. nih.gov

Table 2: Ex Vivo Models for Studying this compound

Model System Application Key Research Area Reference
Organ Slice Cultures Fibrosis Modeling Evaluating anti-fibrotic effects of αv integrin inhibitors. nih.govnih.gov

Emerging Concepts and Future Directions in Alpha V Beta 5 Integrin in 1 Research

Identification of Novel Downstream Effectors and Signaling Axis Components

A primary future direction is the precise mapping of the signaling pathways immediately downstream of αvβ5 that are modulated by alphavbeta5 integrin-IN-1. While the broader αv integrin family is known to activate focal adhesion kinase (FAK), Src, and the Ras/MAPK pathway, the specific contribution of the αvβ5 heterodimer has been harder to isolate. nih.govplos.orgdovepress.com Future studies using this compound will allow researchers to definitively identify which signaling events are exclusively dependent on αvβ5 engagement.

Key research questions that can now be addressed include:

FAK and Src Activation: Does inhibition of αvβ5 with this compound prevent the phosphorylation and activation of FAK and Src at focal adhesions in response to vitronectin binding? Studies have shown that αv-integrin-deficient cells fail to efficiently recruit FAK, and specific crosstalk between EGFR and αvβ5 can lead to Src-dependent activation of Rap1. nih.govresearchgate.net

MAPK/ERK Pathway: To what extent does the αvβ5-specific inhibition impact the extracellular signal-regulated kinase (ERK) pathway, which is a known downstream target of integrin signaling and crucial for cell proliferation and migration? dovepress.comnih.gov

Adaptor Proteins: The clustering of αvβ5 in flat clathrin lattices is mediated by adaptor proteins like ARH and Numb. biorxiv.org Proteomic studies employing this compound could reveal novel binding partners and downstream effectors that are specifically associated with αvβ5-mediated signaling, distinct from other RGD-binding integrins.

Exploration of Integrin-IN-1 Effects on Mechanotransduction Pathways

Mechanotransduction, the process of converting mechanical stimuli into biochemical signals, is a fundamental function of integrins. nih.gov Integrins link the extracellular matrix (ECM) to the actin cytoskeleton, allowing cells to sense and respond to the physical properties of their environment, such as matrix rigidity. nih.govplos.org While αv-integrins are known to be required for mechanotransduction, the specific role of the αvβ5 isoform is an area of active investigation. plos.orgresearchgate.net

The availability of this compound provides a unique tool to explore:

Force-Dependent Adhesion Maturation: How does selective inhibition of αvβ5 affect the maturation of focal adhesions and the cell's ability to reinforce its connection to the cytoskeleton in response to applied force? nih.gov

Cellular Response to Substrate Stiffness: Studies using polyacrylamide gels of varying stiffness can be performed to see how blocking αvβ5 function with the inhibitor alters cell spreading, stress fiber formation, and gene expression in response to different mechanical cues. nih.govplos.org

Activation of Mechanosensitive Proteins: Researchers can investigate whether the inhibition of αvβ5 affects the force-induced activation of key mechanosensitive proteins like RhoA, which is critical for regulating stress fiber formation and cell contractility. nih.govnih.gov

Investigation of Context-Dependent and Cell-Type Specific Responses

The function of integrins can vary significantly depending on the cell type and the surrounding microenvironment. nih.govnih.gov The initial characterization of this compound demonstrated its inhibitory effect on the adhesion of K562 cells (a leukemia cell line) to vitronectin. caymanchem.com However, the consequences of αvβ5 inhibition are likely to be highly context-dependent.

Future research will need to focus on:

Epithelial vs. Mesenchymal Cells: Investigating the effect of this compound in different cell types, such as epithelial cells where αvβ5 is involved in maintaining cell anchorage and endothelial cells where it participates in angiogenesis. nih.govnih.gov

Pancreatic and Carcinoma Cells: The αvβ5 integrin is expressed in pancreatic ductal cells and has been implicated in the metastasis of pancreatic carcinoma cells. nih.govnih.govconsensus.app The inhibitor can be used to probe its specific role in the adhesion, migration, and invasion of these and other cancer cells. nih.gov

Virus-Cell Interaction: The αvβ5 integrin acts as a primary receptor for adenovirus in cells that lack the coxsackie and adenovirus receptor (CAR). nih.gov this compound could be used to explore the mechanisms of adenovirus entry in these specific cell types and potentially inform antiviral strategies.

Development of Advanced Research Tools and Probes

While this compound is itself a powerful research tool, its discovery paves the way for the development of even more sophisticated probes to study αvβ5 biology. nih.gov The high selectivity of this inhibitor makes it an excellent scaffold for creating a new generation of research tools. nih.govcaymanchem.com

Future developments could include:

Fluorescently-Labeled Probes: Synthesizing derivatives of this compound conjugated to fluorescent dyes. These probes would enable real-time visualization of αvβ5 localization and trafficking within living cells using advanced microscopy techniques, such as tracking its internalization or its clustering in focal adhesions and clathrin lattices. biorxiv.orgbiologists.com

Biotinylated and Photo-Affinity Probes: Creating biotinylated versions of the inhibitor would facilitate pull-down assays to identify αvβ5-associated protein complexes. Photo-affinity labeled probes could be used to covalently trap and identify interacting proteins in a cellular context, providing a snapshot of the αvβ5 "interactome."

Probes for In Vivo Imaging: Developing radiolabeled or otherwise tagged versions of the inhibitor could allow for non-invasive in vivo imaging techniques, such as Positron Emission Tomography (PET), to monitor αvβ5 expression in disease models, particularly in tumors.

Unraveling Compensatory Mechanisms and Integrin Crosstalk in Response to Inhibition

Cells often exhibit remarkable plasticity, and when one signaling pathway is blocked, others may be upregulated to compensate. This phenomenon, known as crosstalk, is well-documented among integrins. nih.govmdpi.com For example, αvβ5/β6 has been shown to repress α2β1-dependent cell migration, and co-expression of α5β1 can inhibit αvβ3-mediated cell migration. nih.govnih.gov

The use of the highly selective this compound will be instrumental in understanding these complex interactions:

Upregulation of Other Integrins: A critical area of investigation will be to determine if prolonged inhibition of αvβ5 leads to a compensatory increase in the expression or activity of other integrins, such as αvβ3 or β1 integrins. nih.govmdpi.com This could be measured at the mRNA and protein level in various cell lines after treatment with the inhibitor.

Altered Signaling Dynamics: Researchers can examine how blocking αvβ5 affects signaling downstream of other integrins. For instance, does inhibiting αvβ5 alter the activation of the ERK/MAPK pathway that is stimulated by αvβ3 engagement? nih.gov

Functional Consequences of Crosstalk: It will be important to understand the functional consequences of any compensatory mechanisms. For example, if αvβ3 is upregulated in response to αvβ5 inhibition, does this restore the cell's ability to migrate or invade, potentially limiting the therapeutic efficacy of the inhibitor? This exploration is crucial for predicting potential resistance mechanisms in a clinical context.

Compound Information

Compound NameAlias/Alternate Name
This compound(βS,3R)-γ-oxo-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]-β-[3-(trifluoromethyl)phenyl]-1-pyrrolidinebutanoic acid
CilengitideEMD 121974
RGD peptideArg-Gly-Asp
α1-PDXα1-antitrypsin Portland variant
ALULAMonoclonal antibody against mouse αvβ5
P1F6Monoclonal antibody against αvβ5

Selectivity Profile of this compound

Integrin SubtypeIC50 (µM)Selectivity vs. αvβ5
αvβ50.0063-
αvβ12.51~400x
αvβ35.01~800x
αvβ650.1~8000x
αvβ850.1~8000x
Data sourced from Cayman Chemical. caymanchem.com

Q & A

Q. How can researchers validate the selectivity of αvβ5 integrin-IN-1 against other integrin subtypes in vitro?

To confirm selectivity, use competitive binding assays with recombinant integrin subtypes (e.g., αvβ3, α5β1) and measure inhibition constants (Ki) or IC50 values. Cross-reactivity testing via flow cytometry or surface plasmon resonance (SPR) is recommended. Include positive controls (e.g., known selective inhibitors) and validate purity of reagents to avoid off-target effects . For reproducibility, document assay conditions (temperature, buffer pH, incubation times) as per standardized protocols .

Q. What methodologies are recommended for assessing the cellular efficacy of αvβ5 integrin-IN-1 in reducing integrin-mediated signaling?

Employ phosphorylation assays (e.g., Western blot for FAK or Akt) in cells treated with the inhibitor. Combine with functional assays like cell adhesion or migration assays using fibronectin-coated plates. Normalize data to vehicle controls and include dose-response curves (e.g., 1 nM–10 µM) to establish potency. Use siRNA knockdown of αvβ5 integrin as a comparative control .

Q. What experimental controls are essential when investigating αvβ5 integrin-IN-1's role in angiogenesis assays?

Include:

  • Vehicle controls (e.g., DMSO at the same concentration as treatment groups).
  • Positive controls (e.g., VEGF or bevacizumab in endothelial tube formation assays).
  • Genetic controls (e.g., CRISPR/Cas9-mediated αvβ5 knockout cells). Ensure replicates (n ≥ 3) and blinded analysis to minimize bias .

Q. How should researchers address batch-to-batch variability in αvβ5 integrin-IN-1 activity?

Standardize compound synthesis and purification protocols (e.g., HPLC ≥95% purity). Perform parallel dose-response assays across batches using a reference cell line (e.g., HEK293 expressing αvβ5). Publish batch-specific data in supplementary materials to enhance transparency .

Advanced Research Questions

Q. What strategies can determine the structural-activity relationship (SAR) of αvβ5 integrin-IN-1 derivatives?

Combine molecular docking (e.g., using αvβ5 crystal structures) with alanine scanning mutagenesis to identify critical binding residues. Synthesize analogs with modifications to the pharmacophore (e.g., R-group substitutions) and compare IC50 values in binding assays. Use free-energy perturbation (FEP) simulations to predict affinity changes .

Q. How can researchers resolve contradictions between in vitro potency (pIC50 = 8.2) and in vivo efficacy of αvβ5 integrin-IN-1?

Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS in plasma and tissues. Test efficacy in conditional knockout models to confirm target specificity. Compare tissue penetration using fluorescently labeled analogs and intravital imaging .

Q. What statistical approaches optimize analysis of αvβ5 integrin-IN-1 dose-response data in heterogeneous cell populations?

Apply nonlinear mixed-effects modeling (NLME) to account for inter-cell variability. Use the Hill equation to estimate EC50 and Hill slope, and validate with bootstrapping (1,000 iterations) for confidence intervals. For skewed data, apply log-transformation or robust regression .

Q. How can multi-omics data identify off-target effects of αvβ5 integrin-IN-1 in complex systems?

Perform transcriptomics (RNA-seq) and phosphoproteomics in treated vs. untreated cells. Integrate data via pathway enrichment tools (e.g., GSEA, STRING) to detect dysregulated pathways (e.g., EMT, apoptosis). Validate hits with orthogonal assays (e.g., CRISPR interference) .

Methodological Best Practices

  • Data Integrity : Archive raw data (e.g., gel images, flow cytometry FCS files) in repositories like Figshare or Zenodo. Disclose outlier exclusion criteria and statistical power calculations .
  • Reproducibility : Publish step-by-step protocols for key assays (e.g., integrin binding assays) in supplementary materials, including reagent lot numbers and instrument calibration details .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.